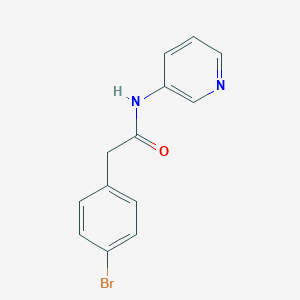![molecular formula C17H20N6O2S B276839 2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)
2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide involves multiple steps, typically starting with the preparation of the indole core. The synthetic route often includes the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Triazino Group: This step involves the formation of the triazino ring, which can be done through cyclization reactions involving appropriate precursors.
Attachment of the Morpholinyl Group: The morpholinyl group is introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the sulfanyl and acetamide groups to the triazinoindole core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazino or indole rings.
Applications De Recherche Scientifique
2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly due to its triazinoindole core, which is known for its biological activities.
Biological Studies: It can be used in studies to understand the biological mechanisms of action of triazinoindole derivatives, including their interactions with various biological targets.
Chemical Biology: This compound can serve as a tool for probing biological pathways and understanding the role of specific molecular interactions in disease processes.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazinoindole core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The morpholinyl and sulfanyl groups may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide can be compared with other triazinoindole derivatives, such as:
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound has a similar triazinoindole core but differs in the substituents attached to the core.
N-arylsulfonyl-3-acetylindole derivatives: These compounds have an indole core with different substituents, leading to variations in their biological activities.
Indolyl and oxochromenyl xanthenone derivatives: These compounds also contain an indole core but have different structural features and biological activities.
Propriétés
Formule moléculaire |
C17H20N6O2S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-[3-(2-morpholin-4-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide |
InChI |
InChI=1S/C17H20N6O2S/c18-14(24)11-23-13-4-2-1-3-12(13)15-16(23)19-17(21-20-15)26-10-7-22-5-8-25-9-6-22/h1-4H,5-11H2,(H2,18,24) |
Clé InChI |
PDSFODIHUQWYDD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)N)N=N2 |
SMILES canonique |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)N)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B276758.png)

![3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA](/img/structure/B276769.png)


![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)
![4-Oxo-4-[2-(1-pyrrolidinylcarbonyl)anilino]butanoic acid](/img/structure/B276777.png)

![2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B276780.png)
![[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate](/img/structure/B276782.png)
